Methyl 5-bromo-4-hexylthiophene-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-hexylthiophene-2-carboxylate is an organic compound with the molecular formula C12H17BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-hexylthiophene-2-carboxylate typically involves the bromination of 4-hexylthiophene followed by esterification. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-hexylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-4-hexylthiophene-2-carboxylate has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-hexylthiophene-2-carboxylate involves its interaction with specific molecular targets. In organic electronics, it functions by facilitating charge transport through its conjugated system. In pharmaceuticals, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-thiophenecarboxylate
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
Uniqueness
Methyl 5-bromo-4-hexylthiophene-2-carboxylate is unique due to its hexyl side chain, which imparts specific solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where solubility and processability are crucial.
Properties
CAS No. |
918825-99-7 |
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Molecular Formula |
C12H17BrO2S |
Molecular Weight |
305.23 g/mol |
IUPAC Name |
methyl 5-bromo-4-hexylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H17BrO2S/c1-3-4-5-6-7-9-8-10(12(14)15-2)16-11(9)13/h8H,3-7H2,1-2H3 |
InChI Key |
UMMMSZDKDGNSEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C(=O)OC)Br |
Origin of Product |
United States |
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